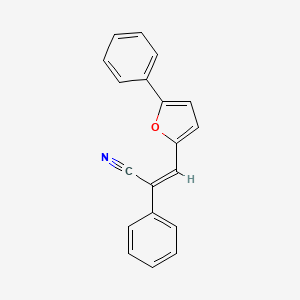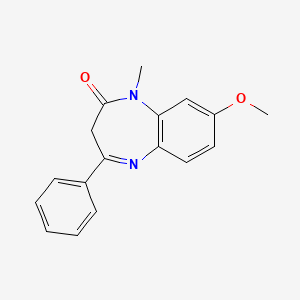![molecular formula C18H19ClN4OS B5523336 3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)
3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, cyclocondensation, and reactions with various reagents like hydrazine hydrate, aldehydes, and ketones in the presence of catalysts such as acetic acid or sodium hydroxide in ethanol. For example, Karrouchi et al. (2020) detailed the synthesis and characterization of a pyrazole derivative, highlighting the use of FT-IR, NMR, ESI-MS, and X-ray diffraction for characterization (Karrouchi et al., 2020).
Molecular Structure Analysis
X-ray diffraction (XRD) and various spectroscopic methods (FT-IR, NMR) are pivotal in analyzing the molecular structures of these compounds. The studies often include DFT calculations to optimize molecular structures and investigate vibrational frequencies, as well as to provide theoretical insights into the compound's stability and reactivity in different phases (gas and solution) (Karrouchi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be analyzed through their interaction with various reagents, elucidating mechanisms such as Curtius rearrangement, and their potential for forming diverse derivatives, including carbamates, ureas, and pyrazoles. The compounds exhibit a range of activities, including antimicrobial and potential anti-diabetic properties, as inferred from docking studies (Naganagowda et al., 2014).
Physical Properties Analysis
Physical properties like solvation energy, dipole moments, and thermal stability can be derived from experimental and computational studies. These properties are influenced by the compound's structure, particularly the planarity and electronic distribution across the molecule, which can also affect its nonlinear optical properties and reactivity (Tang et al., 2014).
Chemical Properties Analysis
Chemical properties, including the compound's behavior in reactions, its potential as a nonlinear optical material, and its interaction with biological targets, can be assessed through synthesis reactions, theoretical studies, and docking analyses. These studies offer insights into the compound's reactivity, potential applications in materials science, and its biological activities (Jingji, 2015).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide and their derivatives play a significant role in scientific research, exploring their potential in various fields. For instance, novel synthesis methods and characterization of benzothiophene derivatives have been explored for their potential applications in materials science and pharmaceutical chemistry. Studies include the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, highlighting the versatility of these compounds in creating various heterocyclic structures with potential biological and material applications (Sharba et al., 2005).
Biological Evaluations and Molecular Docking
Significant efforts have been directed towards evaluating the biological activities of benzothiophene derivatives, including their antimicrobial and anticancer properties. For instance, derivatives have been synthesized and tested for antimicrobial activity, with some showing significant efficacy against various bacterial and fungal strains. These studies not only highlight the potential therapeutic applications of these compounds but also contribute to the understanding of their mechanism of action through molecular docking studies. The synthesis and biological evaluation of novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have shown immunomodulatory and anticancer activities, indicating the broad spectrum of biological activities possessed by benzothiophene derivatives (H. Abdel‐Aziz et al., 2009).
Antimicrobial and Analgesic Activities
Further research into benzothiophene derivatives has revealed their potential in developing new antimicrobial and analgesic agents. The synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles has been undertaken, with these compounds undergoing evaluation for antimicrobial and analgesic activities. Such studies are crucial for the development of new therapeutic agents that can address the growing issue of antimicrobial resistance and provide effective pain management solutions (T. S. Kumara et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-chloro-6-ethyl-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c1-4-12-6-7-14-15(8-12)25-17(16(14)19)18(24)21-20-9-13-10-23(5-2)22-11(13)3/h6-10H,4-5H2,1-3H3,(H,21,24)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCRQBUHDRKMOF-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NN=CC3=CN(N=C3C)CC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)N/N=C/C3=CN(N=C3C)CC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)

amino]-2-phenylacetamide](/img/structure/B5523269.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)
![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)
![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)
![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)